REACTION_CXSMILES
|
[Mg].[C:2](=[O:4])=[O:3].Cl[C:6]([C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:20])[CH2:16][CH2:17][CH2:18][Cl:19])=[CH:11][CH:10]=1)([CH3:8])[CH3:7].Cl>[Cl-].C([N+](CC)(CC)CC)C.CN(C)C=O.[Ag]>[Cl:19][CH2:18][CH2:17][CH2:16][C:15]([C:12]1[CH:11]=[CH:10][C:9]([C:6]([CH3:8])([CH3:7])[C:2]([OH:4])=[O:3])=[CH:14][CH:13]=1)=[O:20] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
12.4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
ClC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ag]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for 178 minutes
|
Duration
|
178 min
|
Type
|
ADDITION
|
Details
|
the total charge
|
Type
|
TEMPERATURE
|
Details
|
Warm the contents of the cell to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.89 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |